

Application Notes and Protocols: N-Arylation of 2-Allyl Pyrrolidines

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)pyrrolidine
hydrochloride

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This document provides detailed experimental protocols for the synthesis of N-aryl-2-allyl pyrrolidines. The primary method detailed is a palladium-catalyzed carboamination reaction. Additionally, a tandem N-arylation/carboamination protocol is described for the synthesis of these compounds from primary γ -amino alkenes. These methods offer a robust pathway to a variety of substituted pyrrolidines, which are significant structural motifs in many biologically active molecules.

Introduction

The N-arylation of pyrrolidines, particularly those bearing additional functional groups like an allyl substituent, is a critical transformation in medicinal chemistry and drug development. The resulting N-aryl-2-allyl pyrrolidine scaffold is a key component in a range of pharmacologically active compounds. Traditional methods for C-N bond formation, such as the Ullmann condensation and Buchwald-Hartwig amination, have been widely used for N-arylation.^{[1][2]} However, for complex substrates, more specialized and efficient methods are often required.

This protocol focuses on a palladium-catalyzed carboamination of γ -(N-arylamino)alkenes with vinyl bromides, which has proven to be a highly diastereoselective method for producing N-aryl-2-allyl pyrrolidines.^{[3][4]} The reaction proceeds with high selectivity for the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines.^[4] Furthermore, a one-pot tandem reaction

combining an initial N-arylation with a subsequent carboamination allows for the modular assembly of these heterocyclic structures from simple primary amine precursors.[3][5]

Palladium-Catalyzed Carboamination for N-Aryl-2-Allyl Pyrrolidines

This section details the synthesis of N-aryl-2-allyl pyrrolidines via the palladium-catalyzed reaction of γ -N-arylamino alkenes with vinyl bromides.

Experimental Protocol: General Procedure for Palladium-Catalyzed Carboamination

A flame-dried Schlenk tube is charged with $\text{Pd}_2(\text{dba})_3$ (1 mol % complex, 2 mol % Pd). The tube is then purged with argon. Toluene, the γ -(N-arylamino)alkene substrate (1.0 equiv), the vinyl bromide (1.2 equiv), and the appropriate phosphine ligand and base are added. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is filtered and concentrated. The residue is purified by flash chromatography on silica gel to afford the desired N-aryl-2-allyl pyrrolidine.[3]

Quantitative Data Summary

The following tables summarize the yields and diastereoselectivities for the synthesis of various N-aryl-2-allyl pyrrolidines.

Table 1: Synthesis of N-Aryl-2-allylpyrrolidines with Various Vinyl Bromides[3]

Entry	γ -(N-Arylamino)alkene (1)	Vinyl Bromide (2)	Product (3)	Yield (%)	Diastereomeric Ratio (dr)
1	N-(pent-4-en-1-yl)aniline	(E)-1-bromo-2-phenylethene	N-phenyl-2-((E)-styryl)pyrrolidine	85	>20:1
2	N-(pent-4-en-1-yl)aniline	(Z)-1-bromo-2-phenylethene	N-phenyl-2-((Z)-styryl)pyrrolidine	82	>20:1
3	N-(pent-4-en-1-yl)aniline	1-bromocyclohexene	2-(cyclohex-1-en-1-yl)-N-phenylpyrrolidine	78	>20:1
4	N-(hex-5-en-2-yl)aniline	(E)-1-bromo-2-phenylethene	5-methyl-N-phenyl-2-((E)-styryl)pyrrolidine	91	>20:1 (cis)
5	N-(2-methylpent-4-en-1-yl)aniline	(E)-1-bromo-2-phenylethene	3-methyl-N-phenyl-2-((E)-styryl)pyrrolidine	88	>20:1 (trans)

Yields are isolated yields, averaged from two or more experiments. Diastereomeric ratios were determined by ^1H NMR and/or GC analysis.[3][5]

Tandem N-Arylation/Carboamination Protocol

This one-pot procedure allows for the synthesis of N-aryl-2-allyl pyrrolidines directly from primary γ -amino alkenes, an aryl bromide, and a vinyl bromide. The process involves an initial N-arylation followed by an in-situ ligand exchange and subsequent carboamination.[3]

Experimental Protocol: General Procedure for Tandem N-Arylation/Carboamination

A flame-dried Schlenk tube is charged with $\text{Pd}_2(\text{dba})_3$ (1 mol % complex, 2 mol % Pd), 2-(di-tert-butylphosphino)biphenyl (2 mol %), and sodium tert-butoxide (2.4 equiv). The tube is purged with argon, and then toluene (1 mL), the primary amine substrate (1.0 equiv), and the aryl bromide (1.0 equiv) are added via syringe. The mixture is stirred at a specified temperature until the N-arylation is complete (monitored by GC or TLC). A bisphosphine ligand is then added to the reaction mixture for in-situ ligand exchange. Following this, the vinyl bromide is added, and the reaction is heated to a higher temperature to effect the carboamination. After cooling, the mixture is worked up and purified as described in the single carboamination protocol.[3]

Quantitative Data Summary

Table 2: Tandem N-Arylation/Carboamination for the Synthesis of N-Aryl-2-allyl Pyrrolidines[3]

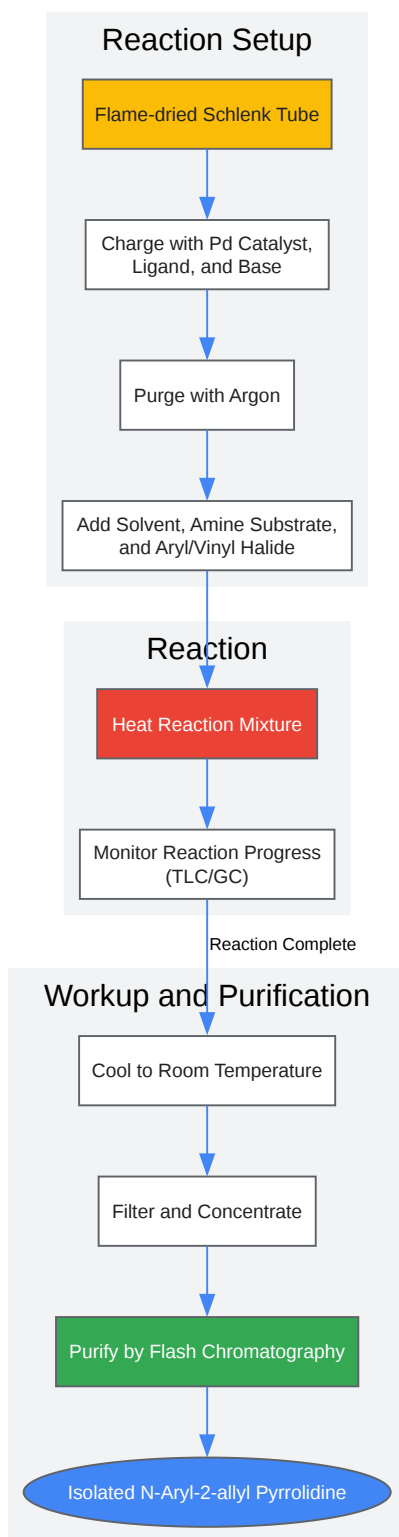
Entry	Primary Amine	Aryl Bromide	Vinyl Bromide	Product	Yield (%)
1	pent-4-en-1-amine	Bromobenzene	(E)-1-bromo-2-phenylethene	N-phenyl-2-((E)-styryl)pyrrolidine	75
2	pent-4-en-1-amine	4-bromoanisole	(E)-1-bromo-2-phenylethene	N-(4-methoxyphenyl)-2-((E)-styryl)pyrrolidine	72
3	hex-5-en-2-amine	Bromobenzene	(E)-1-bromo-2-phenylethene	5-methyl-N-phenyl-2-((E)-styryl)pyrrolidine	80

Yields represent average isolated yields from two or more experiments.[3][5]

Visualizations

Experimental Workflow Diagram

Workflow for Palladium-Catalyzed N-Arylation of 2-Allyl Pyrrolidines

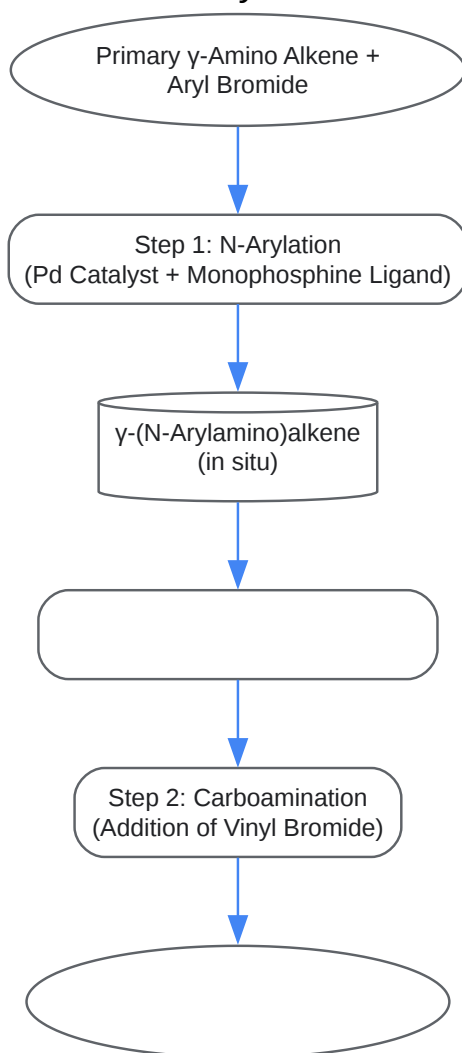


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Caption: General workflow for the synthesis of N-aryl-2-allyl pyrrolidines.

Logical Relationship Diagram: Tandem Reaction

Logical Flow of the Tandem N-Arylation/Carboamination Reaction

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Caption: Sequential steps in the one-pot tandem N-arylation/carboamination.

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